molecular formula C9H17N3 B1416089 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine CAS No. 1015845-79-0

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Cat. No.: B1416089
CAS No.: 1015845-79-0
M. Wt: 167.25 g/mol
InChI Key: KWQPUHNIFAGYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and an isopropylamine group attached to the nitrogen atom at the 4-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and subsequent alterations in metabolic processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can affect the levels of certain metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as organic cation transporters, and can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the isopropylamine group at the 4-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis of Pyrazole: Large quantities of pyrazole are synthesized using optimized cyclocondensation reactions.

    Alkylation and Amination: The alkylation and amination steps are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated nitrogen or carbon atoms.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the isopropylamine group.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of an isopropylamine group.

    1-Ethyl-4-aminopyrazole: Similar structure with an amino group instead of an isopropylamine group.

    1-Ethyl-5-methyl-1H-pyrazole: Similar structure with a methyl group at the 5-position.

Uniqueness

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is unique due to the presence of both an ethyl group and an isopropylamine group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-12-7-9(6-11-12)5-10-8(2)3/h6-8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPUHNIFAGYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650840
Record name N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-79-0
Record name N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-ethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 2
Reactant of Route 2
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 3
Reactant of Route 3
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 4
Reactant of Route 4
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 5
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 6
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.